3,5-Dimethyl-4-octanol

Description

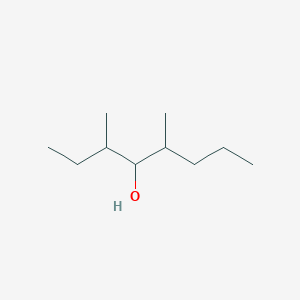

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-7-9(4)10(11)8(3)6-2/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSGOVAPIIIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399580 | |

| Record name | 3,5-dimethyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-12-5 | |

| Record name | 3,5-dimethyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYL-4-OCTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethyl 4 Octanol

Reduction Strategies for Carbonyl Precursors

The reduction of the carbonyl group in 3,5-dimethyl-4-octanone (B1595596) is a fundamental step in obtaining 3,5-dimethyl-4-octanol. This can be accomplished using various reducing agents that act as a source of hydride ions (H⁻) or through catalytic methods that utilize molecular hydrogen.

Hydride-based reagents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. These reagents deliver a hydride ion to the electrophilic carbonyl carbon, initiating the reduction process. The choice between different hydride reagents often depends on the desired reactivity and the presence of other functional groups in the molecule.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent widely used for the reduction of ketones and aldehydes. masterorganicchemistry.com Its operational simplicity and compatibility with protic solvents like methanol (B129727) and ethanol (B145695) make it a convenient choice for laboratory-scale synthesis.

The reduction mechanism proceeds via a two-step process. masterorganicchemistry.compressbooks.pub First, the hydride ion from the borohydride complex performs a nucleophilic attack on the electrophilic carbon of the carbonyl group in 3,5-dimethyl-4-octanone. This step breaks the carbon-oxygen π bond and forms a new carbon-hydrogen bond, resulting in a negatively charged tetraalkoxyborate intermediate. pressbooks.pubecochem.com.co In the second step, a protic solvent (like methanol or ethanol) or a mild acid workup protonates the resulting alkoxide to yield the final alcohol product, this compound. masterorganicchemistry.compressbooks.pub One mole of sodium borohydride is capable of reducing four moles of a ketone. ecochem.com.co

The reduction of 3,5-dimethyl-4-octanone with NaBH₄ is an effective method for producing this compound with good yields.

Typical Reaction Conditions for Sodium Borohydride Reduction

| Parameter | Value | Source(s) |

|---|---|---|

| Reagent | Sodium Borohydride (NaBH₄) | |

| Solvent | Methanol or Ethanol | |

| Temperature | 0–25°C | |

| Reaction Time | 2–4 hours |

| Estimated Yield | 80–90% | |

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful and less selective reducing agent than sodium borohydride. masterorganicchemistry.comharvard.edu While it readily reduces ketones like 3,5-dimethyl-4-octanone to the corresponding alcohol, it can also reduce other functional groups such as esters, carboxylic acids, and amides. masterorganicchemistry.com

Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents. Therefore, reduction protocols involving LiAlH₄ must be conducted under strictly anhydrous (water-free) conditions, typically using aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction mechanism is analogous to that of NaBH₄, involving a nucleophilic hydride attack on the carbonyl carbon. Following the reaction, a careful workup procedure is required to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate to liberate the alcohol product. The Fieser workup, involving the sequential addition of water and a sodium hydroxide (B78521) solution, is a common method to safely manage this process and produce a granular, easily filterable inorganic precipitate. harvard.edu

Typical Reaction Conditions for Lithium Aluminum Hydride Reduction

| Parameter | Value | Source(s) |

|---|---|---|

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | |

| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | |

| Temperature | 25–40°C | |

| Reaction Time | 1–2 hours |

| Estimated Yield | 85–95% | |

Catalytic hydrogenation is an alternative method for the reduction of ketones, involving the use of molecular hydrogen (H₂) in the presence of a metal catalyst. This technique is highly efficient and widely used in both laboratory and industrial settings.

In heterogeneous catalytic hydrogenation, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. For the synthesis of this compound from its ketone precursor, common heterogeneous catalysts include noble metals supported on an inert material, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).

The reaction involves the adsorption of both the 3,5-dimethyl-4-octanone and molecular hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms across the C=O double bond, leading to the formation of this compound. This method is known for producing high yields of the desired alcohol.

Typical Conditions for Heterogeneous Catalytic Hydrogenation

| Parameter | Value | Source(s) |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) | |

| Reactant | Hydrogen (H₂) | |

| Solvent | Ethanol or Ethyl Acetate (B1210297) | |

| Pressure | 3–5 bar | |

| Temperature | 50–80°C |

| Estimated Yield | >90% | |

For large-scale or industrial production of this compound, catalytic hydrogenation is often the preferred method. Its primary advantages over hydride reduction are scalability and cost-effectiveness, as it avoids the use of expensive and hazardous stoichiometric hydride reagents. The process can be run in batch or continuous-flow systems, the latter of which can optimize throughput for industrial demands.

Key considerations for industrial scalability include:

Catalyst Efficiency and Longevity: The choice of catalyst is critical. Industrial processes prioritize catalysts that are not only highly active and selective but also robust and have a long operational lifetime to minimize costs.

Process Optimization: Parameters such as temperature, pressure, and solvent are carefully controlled to maximize yield and purity while ensuring safe operation.

Environmental Impact: Catalytic hydrogenation is considered a "greener" chemical process compared to reductions that generate large amounts of inorganic waste. The primary byproduct is typically only water or trace impurities.

Purity Requirements: For applications requiring high-purity this compound, downstream purification steps like fractional distillation may be necessary.

The catalytic hydrogenation of 3,5-dimethyl-4-octene is another industrial route to produce the saturated ketone precursor, which is then subsequently reduced.

Catalytic Hydrogenation Approaches

Organometallic Reagent-Based Synthesis

Organometallic reagents are a cornerstone of carbon-carbon bond formation in organic synthesis, providing effective pathways to complex molecules like this compound.

Grignard Reaction Pathways to this compound

The Grignard reaction is a versatile and widely used method for creating secondary and tertiary alcohols. acs.org The synthesis of this compound can be envisioned through the reaction of a suitable Grignard reagent with an appropriate aldehyde. A plausible Grignard pathway involves the reaction of 3-methylpentylmagnesium bromide with propionaldehyde.

Reaction Scheme:

Formation of the Grignard Reagent: 1-bromo-3-methylpentane (B1293714) reacts with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran) to form 3-methylpentylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent then adds to the carbonyl carbon of propionaldehyde.

Protonation: The resulting alkoxide intermediate is subsequently protonated, typically with a weak acid workup, to yield this compound.

An alternative, though less direct, approach could involve reacting a different Grignard reagent with a ketone. For instance, the reaction of an appropriate Grignard reagent with 3,5-dimethyl-4-octanone would also yield the target alcohol.

Table 1: Comparison of Potential Grignard Reaction Pathways

| Grignard Reagent | Carbonyl Compound | Product |

| 3-Methylpentylmagnesium bromide | Propionaldehyde | This compound |

| Propylmagnesium bromide | 3-Methyl-2-hexanone | This compound |

This table presents theoretical Grignard reaction pathways to this compound.

Stereo- and Regioselective Control in Organometallic Additions

Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of new bonds) is a critical aspect of modern organic synthesis. In the context of this compound, which has multiple chiral centers, controlling the stereochemical outcome of the reaction is paramount for producing a single, desired stereoisomer.

While traditional Grignard reactions often produce a mixture of stereoisomers (a racemic mixture), various strategies can be employed to induce stereoselectivity. These include the use of chiral auxiliaries, catalysts, or starting materials. For instance, the use of a chiral ligand in conjunction with the organometallic reagent can influence the facial selectivity of the attack on the carbonyl group, leading to an enrichment of one stereoisomer over the other.

Regioselectivity in the synthesis of this compound via Grignard reactions is generally high, as the nucleophilic carbon of the Grignard reagent will preferentially attack the electrophilic carbonyl carbon. However, in substrates with multiple electrophilic sites, careful consideration of reaction conditions is necessary to ensure the desired regiochemical outcome.

Emerging and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Enzymatic and chemoenzymatic strategies are at the forefront of this movement, offering high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.com

Enzymatic Reduction Strategies for Alcohol Formation

Enzymatic reductions offer a green alternative for the synthesis of alcohols. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to their corresponding alcohols with high stereoselectivity. mdpi.com The synthesis of a specific stereoisomer of this compound could be achieved by the enzymatic reduction of 3,5-dimethyl-4-octanone.

The choice of enzyme and reaction conditions (e.g., pH, temperature, and co-factors like NADH or NADPH) is crucial for achieving high conversion and enantiomeric excess. mdpi.com This biocatalytic approach avoids the use of harsh reducing agents and can often be performed in aqueous media. mdpi.com

Chemoenzymatic Synthesis of Branched Alcohols

Chemoenzymatic synthesis combines the best of both chemical and enzymatic methods to create efficient and selective reaction cascades. mdpi.com For the synthesis of branched alcohols like this compound, a chemoenzymatic approach could involve a chemical step to construct the carbon backbone followed by an enzymatic step to introduce the chiral alcohol functionality.

For example, a chemical synthesis could be used to produce the precursor ketone, 3,5-dimethyl-4-octanone. This ketone could then be subjected to an enzymatic kinetic resolution. In this process, an enzyme selectively acylates one enantiomer of the racemic alcohol (formed by a non-selective reduction of the ketone), allowing for the separation of the unreacted enantiomerically pure alcohol and the acylated alcohol. nih.gov Dynamic kinetic resolution (DKR) is a more advanced technique where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. nih.govdntb.gov.ua

Table 2: Research Findings in Chemoenzymatic Synthesis

| Study Focus | Key Findings |

| Dynamic Kinetic Resolution of Secondary Alcohols | The combination of an enzyme (like Candida antarctica lipase (B570770) B) and a metal catalyst can efficiently resolve racemic alcohols to produce enantiomerically pure products. nih.gov |

| Multi-enzyme Cascade Synthesis | Multiple enzymes can be used in a one-pot reaction to perform a series of transformations, such as oxidation and reduction steps, to build complex molecules. mdpi.com |

| Regioselective Esterification | Enzymes like lipases can be used to selectively esterify specific hydroxyl groups in polyol compounds, demonstrating their high regioselectivity. researchgate.net |

This table summarizes key research findings relevant to the chemoenzymatic synthesis of branched alcohols.

Retrosynthetic Analysis and Precursor Design for this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For this compound, a primary retrosynthetic disconnection can be made at the C4-C5 bond, which is formed during the key carbon-carbon bond-forming step. This leads to two main synthetic strategies based on a Grignard-type reaction:

Strategy A:

Disconnection: Break the bond between the carbon bearing the hydroxyl group (C4) and the C5.

Precursors: This disconnection suggests a nucleophilic propyl group and an electrophilic 3-methyl-2-hexanone. The propyl group could be derived from propylmagnesium bromide.

Strategy B:

Disconnection: Break the bond between the carbon bearing the hydroxyl group (C4) and the C3.

Precursors: This leads to a nucleophilic sec-butyl group (from 2-bromobutane) and butyraldehyde (B50154) as the electrophile.

Another key disconnection can be made at the C-O bond, suggesting the reduction of a ketone precursor.

Disconnection: Break the C-O bond.

Precursor: This points to 3,5-dimethyl-4-octanone, which can be synthesized through various methods, including the oxidation of any isomer of this compound or through other carbon-carbon bond-forming reactions.

The design of precursors for the synthesis of this compound is guided by this retrosynthetic analysis. The choice of precursors will depend on their commercial availability, cost, and the desired synthetic route. For instance, if a Grignard route is chosen, the availability of the corresponding alkyl halides and carbonyl compounds is a key consideration. If an enzymatic route is planned, the synthesis of the ketone precursor becomes the primary focus.

Application of Computational Retrosynthesis Tools

Computational retrosynthesis has emerged as a powerful strategy in organic synthesis, utilizing algorithms to map out synthetic routes from a target molecule back to simpler, commercially available starting materials. arxiv.orgresearchgate.net These tools function by applying a vast database of known chemical reactions and reaction rules in reverse to identify potential bond disconnections in the target molecule. acs.orgrsc.org

Key retrosynthetic approaches suggested by these tools for this compound would include:

C-O Bond Disconnection: The most straightforward disconnection is of the carbon-oxygen bond of the alcohol functional group. This immediately suggests a reduction reaction, identifying the corresponding ketone, 3,5-dimethyl-4-octanone, as the direct precursor.

C-C Bond Disconnection: Disconnecting one of the carbon-carbon bonds adjacent to the alcohol-bearing carbon points towards a Grignard-type reaction. vaia.com For instance, a disconnection between C4 and C5 suggests a reaction between a propyl Grignard reagent and 3-methyl-2-pentanone. Alternatively, a disconnection between C3 and C4 points to a reaction between a sec-butyl Grignard reagent and valeraldehyde (B50692) (pentanal). vaia.com

Functional Group Interconversion: Another common strategy is to consider the formation of the alcohol from a different functional group, such as an alkene. This leads to identifying 3,5-dimethyl-4-octene as a key precursor, which can be converted to the alcohol via a hydroboration-oxidation reaction.

These computational methods evaluate and rank potential synthetic pathways based on various criteria, including the number of steps, predicted yield, and the availability of starting materials. arxiv.org

Table 1: Computational Retrosynthesis Approaches for this compound

| Retrosynthetic Strategy | Principle | Proposed Precursor(s) for this compound | Corresponding Forward Reaction |

| One-Group C-O Disconnection | Identifies the target alcohol as the product of a reduction. | 3,5-Dimethyl-4-octanone | Ketone Reduction |

| Two-Group C-C Disconnection | Identifies the target as a product of nucleophilic addition to a carbonyl. | 1. 3-Methyl-2-pentanone + Propylmagnesium bromide2. Pentanal + sec-Butylmagnesium bromide | Grignard Reaction |

| Functional Group Interconversion (FGI) | Identifies an alkene that can be hydrated to form the target alcohol. | 3,5-Dimethyl-4-octene | Hydroboration-Oxidation |

Design of Key Alkene and Carbonyl Precursors for Synthesis

Based on the insights from retrosynthetic analysis, the synthesis of this compound can be strategically designed using specific alkene or carbonyl precursors.

The most direct carbonyl precursor is 3,5-dimethyl-4-octanone . This ketone can be reduced to the target secondary alcohol using various reducing agents. Standard laboratory-scale reagents for this transformation include sodium borohydride (NaBH₄) in an alcohol solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent. These hydride reagents readily convert the carbonyl group into a hydroxyl group to yield this compound.

Alternatively, as suggested by Grignard-based retrosynthesis, smaller carbonyl compounds can serve as precursors. This approach builds the carbon skeleton of the target molecule during the reaction. For example, the reaction of pentanal (an aldehyde) with sec-butylmagnesium bromide (a Grignard reagent) will form the C-C bond between C4 and C5, yielding this compound after an acidic workup. vaia.com

The primary alkene precursor identified is 3,5-dimethyl-4-octene . The synthesis of this compound from this alkene is typically achieved through a hydroboration-oxidation reaction. This two-step procedure involves the anti-Markovnikov addition of a borane (B79455) reagent (like borane-tetrahydrofuran (B86392) complex, BH₃-THF) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide). This method is highly regioselective, ensuring the hydroxyl group is placed at the C4 position. libretexts.org

Table 2: Key Precursors and Synthetic Reactions for this compound

| Precursor Type | Specific Precursor Molecule | Reaction Type | Typical Reagents |

| Carbonyl (Ketone) | 3,5-Dimethyl-4-octanone | Reduction | 1. Sodium borohydride (NaBH₄), Methanol2. Lithium aluminum hydride (LiAlH₄), Diethyl ether |

| Carbonyl (Aldehyde) | Pentanal | Grignard Reaction | 1. sec-Butylmagnesium bromide2. H₃O⁺ (workup) |

| Alkene | 3,5-Dimethyl-4-octene | Hydroboration-Oxidation | 1. Borane-THF (BH₃-THF)2. Hydrogen peroxide (H₂O₂), NaOH |

Stereochemical Investigations of 3,5 Dimethyl 4 Octanol

Chiral Centers and Potential Enantiomeric Forms

3,5-Dimethyl-4-octanol possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C4 and C5 positions of the octanol (B41247) backbone. The presence of two distinct stereocenters gives rise to a total of 2n possible stereoisomers, where 'n' is the number of chiral centers. In the case of this compound, this results in 22 = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The specific spatial arrangement, or configuration, at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an 'R' (rectus) or 'S' (sinister) configuration to each. The four possible enantiomeric forms are therefore (4R, 5R), (4S, 5S), (4R, 5S), and (4S, 5R). The (4R, 5R) and (4S, 5S) isomers constitute one enantiomeric pair, while the (4R, 5S) and (4S, 5R) isomers form the other.

| Configuration | Relationship |

|---|---|

| (4R, 5R)-3,5-Dimethyl-4-octanol | Enantiomers |

| (4S, 5S)-3,5-Dimethyl-4-octanol | |

| (4R, 5S)-3,5-Dimethyl-4-octanol | Enantiomers |

| (4S, 5R)-3,5-Dimethyl-4-octanol |

Diastereomeric Considerations in Synthesis and Isolation

Stereoisomers that are not mirror images of each other are known as diastereomers. In the context of this compound, the relationship between a member of one enantiomeric pair and a member of the other enantiomeric pair is diastereomeric. For instance, (4R, 5R)-3,5-Dimethyl-4-octanol is a diastereomer of (4R, 5S)-3,5-Dimethyl-4-octanol and (4S, 5R)-3,5-Dimethyl-4-octanol.

Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers possess distinct physical properties, including different melting points, boiling points, solubilities, and chromatographic retention times. This difference is crucial in the context of synthesis and isolation. During a non-stereoselective synthesis of this compound, a mixture of all four stereoisomers can be produced. The relative amounts of these diastereomers will depend on the reaction mechanism and the steric and electronic interactions in the transition states leading to their formation.

The separation of these diastereomeric pairs is often more straightforward than the resolution of enantiomers due to their differing physical characteristics. Techniques such as fractional crystallization, distillation, or chromatography can be employed to isolate the diastereomeric pairs from one another.

Stereoselective Synthesis Strategies and Their Efficacy

The controlled synthesis of a specific stereoisomer of this compound is a significant challenge in organic chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield. While specific research on the stereoselective synthesis of this compound is not extensively documented in publicly available literature, general strategies for the synthesis of branched alcohols with multiple stereocenters can be considered.

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of a molecule like this compound, this could involve the asymmetric reduction of a prochiral ketone precursor, 3,5-dimethyl-4-octanone (B1595596). Chiral reducing agents or metal complexes with chiral ligands can be employed to deliver a hydride ion to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the alcohol.

The efficacy of such a process is measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. While specific catalysts for this compound are not well-documented, research on similar structures, such as the enantioselective synthesis of (S)-3-Methyl-4-octanol, has demonstrated the use of polymeric asymmetric reagents to achieve stereocontrol. This suggests that similar approaches could be adapted for this compound.

Diastereoselective control focuses on favoring the formation of one diastereomer over others. In the synthesis of this compound, this would involve controlling the relative stereochemistry at the C4 and C5 positions. This can be achieved through various synthetic strategies, such as substrate-controlled or reagent-controlled reactions.

For example, starting with a chiral precursor that already contains one of the desired stereocenters can influence the stereochemical outcome at the second center as it is formed. This is known as substrate-controlled diastereoselection. Alternatively, the use of a chiral reagent can direct the formation of a specific diastereomer, a strategy known as reagent-controlled diastereoselection. The choice of reactants, solvents, and reaction conditions plays a critical role in the diastereomeric ratio of the product.

Resolution Techniques for Enantiomers and Diastereomers

When a stereoselective synthesis is not feasible or results in a mixture of stereoisomers, resolution techniques are employed to separate them. As mentioned earlier, diastereomers can often be separated by conventional physical methods.

The resolution of enantiomers, however, requires a different approach as they have identical physical properties in a non-chiral environment. The most common method for resolving a racemic mixture (a 1:1 mixture of enantiomers) is through the formation of diastereomeric derivatives. This involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers.

For an alcohol like this compound, a chiral carboxylic acid could be used as a resolving agent to form diastereomeric esters. These esters, having different physical properties, can then be separated by techniques like crystallization or chromatography. Once separated, the individual diastereomeric esters can be hydrolyzed to yield the pure enantiomers of the original alcohol and recover the chiral resolving agent.

Another powerful technique for enantiomeric resolution is chiral chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.

| Aspect | Details |

|---|---|

| Chiral Centers | C4 and C5 |

| Number of Stereoisomers | 4 (2 pairs of enantiomers) |

| Enantiomeric Pairs | (4R, 5R) / (4S, 5S) and (4R, 5S) / (4S, 5R) |

| Diastereomeric Relationships | Stereoisomers that are not mirror images |

| Potential Synthesis Strategies | Enantioselective catalysis, Diastereoselective control |

| Potential Resolution Techniques | Formation of diastereomeric derivatives, Chiral chromatography |

Chemical Transformations and Reaction Mechanisms of 3,5 Dimethyl 4 Octanol

Oxidation Reactions and Derived Products

Oxidation of secondary alcohols is a fundamental transformation in organic chemistry, yielding ketones as the primary product. libretexts.org In the case of 3,5-Dimethyl-4-octanol, oxidation leads to the formation of its corresponding ketone, 3,5-Dimethyl-4-octanone (B1595596).

The conversion of this compound to 3,5-Dimethyl-4-octanone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. This process can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols include chromium-based compounds such as chromic acid (H₂CrO₄), generated from sodium or potassium dichromate(VI) in the presence of sulfuric acid. britannica.com Other effective oxidizing agents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and conditions for Swern or Dess-Martin oxidations. chemistrysteps.com A mechanochemical approach using the stable radical TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the presence of a co-oxidant has also been shown to be effective for the oxidation of secondary alcohols to ketones, often with high yields. nih.gov

| Oxidizing Agent | Typical Reaction Conditions | General Yield for Secondary Alcohols |

|---|---|---|

| Chromic Acid (Jones Reagent) | Acetone, 0°C to room temperature | Good to Excellent |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Good |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂), -78°C to room temperature | Excellent |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | Excellent |

| TEMPO/NaOCl | Dichloromethane/Water, 0°C | Good to Excellent |

The mechanism of oxidation for a secondary alcohol like this compound depends on the specific reagent used. However, a common pathway, particularly for chromium-based oxidants, involves several key steps.

Initially, the alcohol's oxygen atom attacks the chromium atom of the oxidizing agent (e.g., chromic acid) to form a chromate (B82759) ester. Following the formation of the chromate ester, a base (often water) abstracts the proton from the carbon that was bonded to the hydroxyl group. In a concerted step, the electrons from the carbon-hydrogen bond move to form a carbon-oxygen double bond, and the bond between the oxygen and chromium breaks, with the electrons moving to the chromium atom. This elimination step results in the formation of the ketone, 3,5-Dimethyl-4-octanone, and a reduced chromium species.

Reduction to Alkane Analogues

The complete removal of the hydroxyl group from an alcohol, a process known as deoxygenation, results in the formation of the corresponding alkane. For this compound, this transformation yields 3,5-dimethyloctane.

Direct deoxygenation of alcohols is challenging due to the poor leaving group nature of the hydroxyl group (-OH). Therefore, indirect methods are commonly employed. One of the most well-known methods is the Barton-McCombie deoxygenation. alfa-chemistry.comjove.com This two-step radical-mediated process involves first converting the alcohol into a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazolide. alfa-chemistry.com This derivative is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a radical source, traditionally tributyltin hydride (Bu₃SnH), to effect the deoxygenation. alfa-chemistry.com

Another strategy involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). However, this can sometimes lead to elimination side products.

The key step in the Barton-McCombie deoxygenation is the reduction of the thiocarbonyl derivative. While tributyltin hydride has been the traditional reagent, its toxicity and the difficulty in removing tin-containing byproducts have led to the development of alternative, "tin-free" reducing agents. These alternatives often rely on different radical sources or electron transfer processes.

| Reducing System | Derivative | General Yield for Secondary Alcohols | Notes |

|---|---|---|---|

| Tributyltin hydride (Bu₃SnH) / AIBN | Thioxoester or Xanthate | High thieme-connect.com | Traditional method, toxic tin byproducts |

| Tris(trimethylsilyl)silane (TTMSS) / AIBN | Thioxoester or Xanthate | Good to High | Less toxic alternative to tin hydrides |

| Hypophosphorous acid (H₃PO₂) / AIBN | Xanthate | Good | Water-soluble byproducts, environmentally benign |

| Samarium(II) iodide (SmI₂) | Acetate (B1210297) or Thiocarbamate | Good to High chimia.ch | Single electron transfer (SET) mechanism |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Due to the secondary nature of the alcohol, both Sₙ1 and Sₙ2 mechanisms are possible, depending on the reaction conditions and reagents. chemistrysteps.commasterorganicchemistry.com

A primary challenge in the substitution of alcohols is that the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. One common approach is to protonate the alcohol using a strong acid. The resulting protonated hydroxyl group (-OH₂⁺) is a good leaving group (water). masterorganicchemistry.com For secondary alcohols, reaction with hydrogen halides like HBr or HI typically proceeds through an Sₙ1 mechanism, involving a carbocation intermediate. masterorganicchemistry.comorganicchemistrytutor.com This can sometimes lead to rearrangements, although with the structure of this compound, significant rearrangement is less likely.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). chemistrysteps.com Tosylates and mesylates are excellent leaving groups, and their formation does not affect the stereochemistry at the carbon atom. These activated alcohols can then readily undergo Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups with inversion of stereochemistry. chemistrysteps.com Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can also be used to convert secondary alcohols to the corresponding alkyl chlorides and bromides, respectively, often proceeding through an Sₙ2-like mechanism. libretexts.orgyoutube.com

| Reagent | Product | Predominant Mechanism for Secondary Alcohols | Notes |

|---|---|---|---|

| HBr / HI | Alkyl Bromide / Iodide | Sₙ1 masterorganicchemistry.com | Carbocation intermediate, potential for rearrangements. |

| SOCl₂ in pyridine | Alkyl Chloride | Sₙ2 youtube.com | Inversion of stereochemistry. |

| PBr₃ | Alkyl Bromide | Sₙ2 youtube.com | Inversion of stereochemistry. |

| 1. TsCl, pyridine 2. NaX (X = CN, N₃, etc.) | Alkyl Nitrile, Azide (B81097), etc. | Sₙ2 | Versatile method for introducing various nucleophiles. |

Halogenation and Derivatization Approaches

The conversion of the hydroxyl group of this compound into a halide is a fundamental derivatization that transforms it into a versatile synthetic intermediate. The hydroxyl group itself is a poor leaving group, so direct nucleophilic substitution is not feasible. msu.edu Therefore, it must first be protonated or converted into a better leaving group to facilitate substitution. libretexts.orgmasterorganicchemistry.com

Several reagents can be employed for the halogenation of secondary alcohols like this compound:

Hydrogen Halides (HX): Reaction with strongly acidic hydrogen halides such as HBr or HCl can convert the alcohol to the corresponding alkyl halide. libretexts.org The reaction proceeds by first protonating the hydroxyl group to form an oxonium ion, creating a good leaving group (water). msu.edulibretexts.org For a secondary alcohol, the subsequent substitution can occur via either an SN1 or SN2 mechanism. chemistrysteps.com The SN1 pathway involves the formation of a secondary carbocation, which is then attacked by the halide ion. libretexts.orgucsb.edu

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols into alkyl bromides. edubull.comwikipedia.org The mechanism involves the alcohol attacking the phosphorus atom, which ultimately forms a good leaving group. A subsequent SN2 attack by the bromide ion displaces this group, typically resulting in an inversion of stereochemistry at the chiral center. wikipedia.org This method is generally preferred over HBr for secondary alcohols when avoiding carbocation rearrangements is desired. chemistrysteps.com

Thionyl Chloride (SOCl₂): In the presence of a base like pyridine, thionyl chloride is a common reagent for converting alcohols to alkyl chlorides. edubull.com Similar to PBr₃, this reaction often proceeds via an SN2 mechanism, providing good stereochemical control and minimizing rearrangement products. chemistrysteps.com

| Reagent | Typical Mechanism with Secondary Alcohols | Product from this compound | Key Considerations |

|---|---|---|---|

| HBr / HCl | SN1 or SN2 | 4-Bromo-3,5-dimethyloctane / 4-Chloro-3,5-dimethyloctane | Potential for carbocation formation and loss of stereochemical control. libretexts.orgchemistrysteps.com |

| PBr₃ | SN2 | 4-Bromo-3,5-dimethyloctane | Generally proceeds with inversion of configuration; avoids rearrangements. wikipedia.org Fails with tertiary alcohols. edubull.com |

| SOCl₂ / Pyridine | SN2 | 4-Chloro-3,5-dimethyloctane | Good for stereochemical control. chemistrysteps.com |

Derivatization for Functional Group Interconversion and Further Synthetic Utility

Beyond simple halogenation, the hydroxyl group of this compound can be derivatized to facilitate a wide array of functional group interconversions, significantly broadening its utility in organic synthesis.

A primary strategy involves converting the -OH group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. These sulfonate groups are excellent leaving groups, far superior to the original hydroxyl group. The resulting tosylate or mesylate of this compound can then undergo SN2 reactions with a variety of strong nucleophiles, allowing for the introduction of diverse functionalities with high stereochemical control. chemistrysteps.com

Examples of such transformations include:

Synthesis of Ethers: Reaction with an alkoxide (RO⁻) via the Williamson ether synthesis.

Synthesis of Nitriles: Substitution with cyanide ion (CN⁻).

Synthesis of Azides: Reaction with azide ion (N₃⁻), which can be further reduced to amines.

Another key transformation is oxidation . As a secondary alcohol, this compound can be oxidized to form a ketone. Common oxidizing agents for this purpose include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The product of this reaction would be 3,5-dimethyl-4-octanone .

| Reaction Type | Reagent(s) | Intermediate/Product Class | Synthetic Utility |

|---|---|---|---|

| Tosylation | Tosyl Chloride (TsCl), Pyridine | Alkyl Tosylate | Creates an excellent leaving group for subsequent SN2 reactions. |

| Ether Synthesis | NaH, then Alkyl Halide (R-X) | Ether | Forms C-O-C bonds. |

| Oxidation | PCC, H₂CrO₄, or Swern Oxidation | Ketone (3,5-dimethyl-4-octanone) | Forms a carbonyl group for further reactions (e.g., Wittig, Grignard). |

| Nitrile Synthesis | 1. TsCl/Pyridine 2. NaCN | Nitrile | Introduces a carbon atom; can be hydrolyzed to a carboxylic acid. |

Influence of Molecular Architecture on Reactivity Profiles

The molecular architecture of this compound is the defining factor in its chemical reactivity. The key structural features are the secondary nature of the alcohol and the branching at the C3 and C5 positions, which are alpha and beta to the hydroxyl-bearing carbon, respectively.

This branching creates significant steric hindrance around the reactive center. mdpi.comacs.org This has several consequences:

Suppression of SN2 Reactions: As previously discussed, the steric bulk around the C4 carbon makes backside attack by a nucleophile difficult, thus decreasing the rate of SN2 reactions. chemistrysteps.com Any reaction proceeding by this mechanism would be expected to be slow compared to a less branched secondary alcohol like 4-octanol.

Favoring of SN1/E1 Pathways: The steric hindrance, combined with the ability of the alkyl groups to stabilize a positive charge, makes pathways involving carbocation intermediates (SN1 and E1 elimination) more competitive. masterorganicchemistry.com Under acidic conditions, the formation of the secondary carbocation is a likely event.

Influence on Elimination Reactions: The presence of hydrogen atoms on the adjacent carbons (C3 and C5) allows for elimination reactions (dehydration) to compete with substitution, particularly under acidic conditions and with heat. msu.edu According to Zaitsev's rule, dehydration would favor the formation of the more substituted alkene, likely leading to a mixture of 3,5-dimethyl-3-octene and 3,5-dimethyl-4-octene. The branched structure may also make the molecule susceptible to elimination via the E2 mechanism if a strong, sterically hindered base is used. masterorganicchemistry.com

In essence, the molecular architecture of this compound serves to sterically protect the hydroxyl group, slowing down bimolecular reactions while electronically stabilizing intermediates required for unimolecular pathways. nih.gov This delicate balance means that reaction outcomes are highly dependent on the choice of reagents and conditions.

Biological and Bio Mimetic Interactions of 3,5 Dimethyl 4 Octanol

Role as Potential Signaling Molecules in Biological Systems

The function of many organic molecules as signaling agents, such as pheromones, is a cornerstone of chemical ecology. However, the potential for 3,5-Dimethyl-4-octanol to act in such a capacity has not been documented in publicly available scientific studies.

Investigation as a Pheromone or Related Signaling Analog

There are currently no published studies that investigate this compound as a pheromone or a related signaling analog in any biological system. Research in this area would typically involve identifying the compound in the secretions of an organism and demonstrating a behavioral or physiological response in a conspecific. To date, no such research has been reported for this specific compound.

Chemoreception Mechanisms in Biological Contexts

The mechanisms by which organisms detect and respond to chemical cues are complex and involve specialized receptor proteins. However, without evidence of this compound acting as a signaling molecule, there has been no corresponding research into its chemoreception. The olfactory or gustatory receptors that might bind to this molecule have not been identified, and its sensory perception remains uncharacterized.

Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules is fundamental to their physiological effects. For this compound, this area remains a scientific void.

Protein-Ligand Binding Studies (e.g., Translocator Protein (TSPO) interactions)

There is no available data from protein-ligand binding studies involving this compound. Specifically, its potential interaction with the Translocator Protein (TSPO), a mitochondrial protein involved in various cellular processes, has not been investigated. Binding assays, such as radioligand displacement assays or surface plasmon resonance, would be necessary to determine if any interaction occurs, but such data does not currently exist for this compound.

Enzymatic Activity Modulation by this compound

The potential for this compound to modulate the activity of enzymes is another area lacking investigation. There are no published reports of this compound acting as an enzyme inhibitor or activator. Such studies are crucial for understanding the potential biochemical pathways a compound might influence.

Molecular Docking and Simulation of Intermolecular Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding of a ligand to a receptor. However, these studies require a known biological target. As no specific protein targets for this compound have been identified, there are no molecular docking or simulation studies available in the scientific literature to predict its intermolecular interactions.

Antimicrobial Activity Research

Research into the antimicrobial properties of aliphatic alcohols has established a clear link between their chemical structure and their efficacy against a range of microbial pathogens. Although direct studies on this compound are limited, the broader class of C10 alcohols, to which it belongs, has demonstrated notable antimicrobial effects.

The primary mechanism by which aliphatic alcohols are thought to exert their antimicrobial action is through the disruption of microbial cell membranes. nih.gov This action is not typically a result of binding to specific receptors but rather a more generalized physicochemical interaction with the lipid bilayer of the cell membrane. nih.gov

The inhibition process is hypothesized to involve the following steps:

Intercalation into the Lipid Bilayer: Due to its amphipathic nature, with a hydrophilic hydroxyl group and a lipophilic dimethyl-octyl chain, this compound would be expected to readily partition into the microbial cell membrane. The hydrophobic tail would align with the fatty acid chains of the membrane phospholipids, while the hydroxyl group would orient towards the aqueous environment.

Alteration of Membrane Fluidity and Permeability: The insertion of alcohol molecules into the lipid bilayer disrupts the ordered packing of the phospholipid molecules. This disruption increases the fluidity and permeability of the membrane, leading to a loss of its selective barrier function.

Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and even larger molecules like proteins and nucleic acids. nih.gov This loss of cellular contents disrupts the electrochemical gradients necessary for vital cellular processes and can ultimately lead to cell death.

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the cell membrane. The alteration of the lipid environment by this compound could indirectly inhibit the activity of these enzymes by changing the physical properties of the membrane that are crucial for their proper conformation and function.

The disruption of the microbial cell membrane by aliphatic alcohols like this compound is a complex process influenced by several factors. The prevailing hypotheses center on the molecule's physicochemical properties.

The lipophilic nature of the C10 alkyl chain is a key determinant of its ability to interact with and disrupt the microbial membrane. The branching in the structure of this compound may influence the efficiency of its insertion and the extent of disruption compared to its linear isomers. This structural feature could create more significant disorder within the tightly packed lipid acyl chains of the membrane.

The table below outlines the hypothesized effects of this compound on the microbial cell membrane, based on studies of similar aliphatic alcohols.

| Membrane Property | Hypothesized Effect of this compound | Consequence for the Microbial Cell |

| Fluidity | Increase | Impaired function of membrane proteins and transport systems. |

| Permeability | Increase | Leakage of ions, ATP, and other essential cytoplasmic contents. |

| Thickness | Decrease | Altered activity of membrane-spanning proteins and channels. |

| Lipid Packing | Disruption | Loss of structural integrity and barrier function. |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For antimicrobial agents, SAR studies help in designing more potent and selective compounds. In the context of aliphatic alcohols, SAR studies have primarily focused on the impact of chain length and lipophilicity on antimicrobial efficacy.

For this compound, the key structural features influencing its potential antimicrobial activity would be:

Carbon Chain Length: As a C10 alcohol, it falls within a range of carbon chain lengths (typically C8-C12) that often exhibit significant antimicrobial activity. Shorter-chain alcohols are generally less potent, while very long-chain alcohols may have reduced bioavailability due to poor water solubility.

Branching: The presence of methyl groups at the 3 and 5 positions introduces branching in the alkyl chain. Branching can affect the molecule's lipophilicity and its ability to pack within the lipid bilayer. In some cases, branching can enhance antimicrobial activity by causing greater disruption of the membrane structure compared to linear alcohols.

Position of the Hydroxyl Group: The location of the hydroxyl group at the 4-position makes it a secondary alcohol. This can influence its hydrogen-bonding capabilities and its interaction with the polar head groups of the membrane phospholipids.

The lipophilicity of a compound, often expressed as the logarithm of its octanol-water partition coefficient (log P), is a critical parameter in the SAR of antimicrobial alcohols. A higher log P value generally indicates greater lipid solubility and a greater propensity to partition into microbial membranes. The table below presents a comparative analysis of log P values for related C10 alcohols, providing a basis for estimating the relative membrane affinity of this compound.

| Compound | Structure | Calculated log P | Anticipated Membrane Affinity |

| 1-Octanol | CH₃(CH₂)₇OH | 3.00 | High |

| 2-Octanol | CH₃(CH₂)₅CH(OH)CH₃ | 2.90 | High |

| This compound | C₁₀H₂₂O | ~3.5-4.0 (Estimated) | Very High |

The estimated higher log P value for this compound, due to the increased branching, suggests it would have a strong affinity for the lipid environment of microbial membranes, potentially leading to potent antimicrobial activity. However, an optimal range of lipophilicity often exists, beyond which decreased aqueous solubility can limit the effective concentration of the compound at the site of action.

Advanced Analytical Characterization of 3,5 Dimethyl 4 Octanol

Chromatographic Separation and Quantification Techniques

Chromatography is an indispensable tool for separating the components of a mixture, allowing for both the qualitative identification and quantitative measurement of a target analyte like 3,5-Dimethyl-4-octanol.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds such as this compound. For purity assessment, a dilute solution of the synthesized compound is injected into the GC system. The principle relies on the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.

The separation is based on the differential affinities of the sample components for the stationary phase. A non-polar stationary phase is often a good starting point for analyzing relatively non-polar molecules like alcohols. The compound's purity is determined by the resulting chromatogram; an ideally pure sample will yield a single, sharp peak. The presence of additional peaks indicates impurities, which could be starting materials, byproducts, or degradation products. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment, often expressed as a percentage of the total peak area. For instance, comprehensive GC (GCxGC) can be employed to analyze impurities even in complex solvent backgrounds. chromatographyonline.com

Table 1: Illustrative GC Parameters for Purity Analysis of this compound

| Parameter | Value/Type | Purpose |

| Column | Equity-5 (5% Phenyl), 30m x 0.25mm ID, 0.25µm film | General purpose, non-polar column suitable for separating alcohols and hydrocarbons. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert mobile phase to carry the analyte through the column. |

| Oven Program | 60°C (hold 2 min), ramp to 240°C @ 10°C/min | Temperature gradient to ensure separation of compounds with different boiling points. |

| Injector | 250°C, Splitless Mode | Ensures rapid volatilization of the sample without discrimination. |

| Detector | Flame Ionization Detector (FID) @ 260°C | Highly sensitive to organic compounds, providing a robust quantitative signal. |

The separation of structural isomers, such as different dimethyl-octanol variants or other C10H22O isomers, presents a significant analytical challenge due to their often similar boiling points and polarities. vurup.sk Standard non-polar GC columns may fail to resolve these compounds. Advanced column chemistries are employed to enhance selectivity based on subtle differences in molecular shape and functionality.

For alcohol isomers, stationary phases with increased polarity are highly effective. researchgate.net Columns containing cyanopropyl or polyethylene (B3416737) glycol (PEG) functional groups (e.g., Carbowax-type phases) can induce different retention times based on dipole-dipole interactions and hydrogen bonding capabilities. vurup.sk The specific positions of the methyl groups and the hydroxyl group in this compound create a unique molecular profile that will interact differently with a polar stationary phase compared to other isomers like 3,7-Dimethyl-1-octanol. This differential interaction is the key to achieving chromatographic resolution. For particularly difficult separations, columns with liquid crystalline stationary phases can be used, as they offer high selectivity for positional and geometric isomers. vurup.sk

Following a chemical synthesis, the desired product, this compound, is often present in a mixture containing unreacted starting materials, catalysts, and various byproducts. Preparative chromatography is the process of scaling up an analytical separation to isolate a sufficient quantity of the pure compound for further research.

While preparative GC can be used for volatile compounds, preparative High-Performance Liquid Chromatography (HPLC) is also common. In this technique, a larger-diameter column is packed with a stationary phase (e.g., silica (B1680970) or a bonded phase), and the crude reaction mixture is introduced. A solvent system (mobile phase) is pumped through the column, and the components separate based on their differential partitioning between the two phases. Fractions of the eluent are collected over time, and those containing the pure target compound (as determined by analytical methods like GC or TLC) are combined. The solvent is then evaporated to yield the isolated this compound.

Spectroscopic Identification Methods

Once a compound has been isolated and purified, spectroscopic methods are employed to elucidate its exact molecular structure. These techniques provide detailed information about the compound's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule. researchgate.netmdpi.com It is based on the interaction of atomic nuclei (most commonly ¹H and ¹³C) with an external magnetic field.

For this compound, ¹H NMR would reveal the number of distinct proton environments, their integration (the number of protons in each environment), and their coupling (neighboring protons). The spectrum would be expected to show a complex set of signals for the aliphatic protons, with characteristic chemical shifts for the proton on the carbon bearing the hydroxyl group (the carbinol proton) and the protons on the methyl groups.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. A distinct signal would be expected for each unique carbon atom. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively establish the connectivity between protons and carbons, confirming the 3,5-dimethyl substitution pattern and the position of the hydroxyl group at C-4.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimations based on typical functional group ranges and may vary based on solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₃ | ~0.9 | Triplet (t) | ~14 |

| C2-H₂ | ~1.3-1.5 | Multiplet (m) | ~23 |

| C3-H₂ | ~1.2-1.4 | Multiplet (m) | ~30 |

| C4-H | ~3.4-3.6 | Multiplet (m) | ~75-80 |

| C5-H | ~1.5-1.7 | Multiplet (m) | ~40-45 |

| C6-H₂ | ~1.2-1.4 | Multiplet (m) | ~35 |

| C7-H₂ | ~1.2-1.4 | Multiplet (m) | ~28 |

| C8-H₃ | ~0.9 | Triplet (t) | ~14 |

| 3-CH₃ | ~0.9-1.0 | Doublet (d) | ~15-20 |

| 5-CH₃ | ~0.9-1.0 | Doublet (d) | ~15-20 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which can be used as a molecular fingerprint to confirm the structure.

When this compound (Molecular Weight: 158.29 g/mol ) is analyzed, the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecule peak ([M+H]⁺ at m/z 159.2) that confirms its elemental formula, C₁₀H₂₂O.

Upon ionization, the molecule undergoes predictable fragmentation. For alcohols, common fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen-bearing carbon. The fragmentation pattern provides corroborating evidence for the proposed structure. youtube.comdocbrown.info The most stable carbocation formed during fragmentation will typically result in the most intense signal in the spectrum, known as the base peak.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [C₁₀H₁₉]⁺ | Loss of CH₃ radical |

| 140 | [C₁₀H₂₀]⁺ | Loss of H₂O (Dehydration) |

| 115 | [C₇H₁₅O]⁺ | Alpha-cleavage: Loss of propyl radical (C₃H₇) |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage: Loss of pentyl radical (C₅H₁₁) |

| 73 | [C₄H₉O]⁺ | Secondary fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation (likely base peak) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. For this compound, these methods would provide a characteristic fingerprint based on the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of a secondary alcohol like this compound is dominated by the absorptions of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds. A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. quimicaorganica.orgorgchemboulder.com The C-O stretching vibration of a secondary alcohol typically appears in the 1150-1075 cm⁻¹ range. spectroscopyonline.com The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching band in the Raman spectrum of an alcohol is typically weak, while the C-H and C-C stretching and bending vibrations are usually strong. This technique is particularly useful for analyzing the hydrocarbon backbone of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (Hydrogen Bonded) | 3500 - 3200 | Strong, Broad |

| C-H | Stretching | 2960 - 2850 | Strong |

| C-O | Stretching | 1150 - 1075 | Strong |

| O-H | Bending (in-plane) | ~1350 | Moderate |

| O-H | Bending (out-of-plane) | ~650 | Broad, Weak |

This table is based on general values for secondary alcohols.

Chiral Analytical Methods

As this compound contains two chiral centers, methods capable of separating and quantifying its stereoisomers are essential.

Chiral gas chromatography (GC) is a key technique for the separation of enantiomers of volatile compounds like this compound. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the separation of chiral alcohols, cyclodextrin-based CSPs are widely used. gcms.cz These are cyclic oligosaccharides that have a chiral cavity, allowing for enantioselective interactions. Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are often employed to enhance enantioselectivity. gcms.cz

In some cases, the separation of chiral alcohols on a given CSP can be improved by derivatization. nih.gov Converting the alcohol to a less polar derivative, such as an acetate (B1210297) or trifluoroacetate (B77799) ester, can enhance volatility and improve chiral recognition by the stationary phase.

While a specific chiral GC method for this compound is not documented in readily available literature, a hypothetical separation of its enantiomers could be achieved using a cyclodextrin-based column. The following table illustrates a potential set of parameters, based on methods used for similar chiral alcohols like 2-pentanol. nih.gov

| Parameter | Value |

| Column | |

| Stationary Phase | Derivatized β-cyclodextrin |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Injector | 250 °C |

| Detector | 250 °C |

| Oven Program | 50 °C (hold 2 min), then 5 °C/min to 200 °C |

| Carrier Gas | |

| Gas | Helium or Hydrogen |

| Flow Rate | 1 mL/min |

This table represents a typical starting point for method development for the chiral GC separation of a C10 secondary alcohol.

Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org

The enantiomeric excess (ee) of a mixture of enantiomers can be determined using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure enantiomer.

A positive sign for the specific rotation indicates a dextrorotatory enantiomer, while a negative sign indicates a levorotatory enantiomer. wikipedia.org A racemic mixture (50:50 of each enantiomer) will have an observed rotation of zero.

The specific rotation value for this compound is not available in the cited literature and would need to be determined experimentally by measuring the optical rotation of a sample of the pure enantiomer of known concentration. For illustrative purposes, the table below shows specific rotation values for other chiral secondary alcohols.

| Compound | Specific Rotation ([α]D) | Solvent |

| (S)-(+)-2-Butanol | +13.52° | Neat |

| (R)-(-)-2-Butanol | -13.52° | Neat |

| (S)-(+)-Ibuprofen | +54.5° | Methanol (B129727) |

| (R)-(-)-Ibuprofen | -54.5° | Methanol |

Data from various sources for illustrative purposes. chemistrysteps.comlibretexts.org

Thermodynamic Parameter Determination via Chromatographic Data

The thermodynamic parameters of enantioseparation, such as the differences in the standard enthalpy (ΔΔH°) and entropy (ΔΔS°) of interaction between the enantiomers and the chiral stationary phase, can be determined from chiral GC data. This is achieved by measuring the retention factors (k) of the enantiomers at different column temperatures (T).

The relationship between the retention factor and the thermodynamic parameters is described by the van 't Hoff equation:

ln(k) = - (ΔH°/RT) + (ΔS°/R)

Where:

k is the retention factor.

ΔH° is the standard enthalpy of transfer from the mobile phase to the stationary phase.

ΔS° is the standard entropy of transfer.

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

By plotting ln(k) versus 1/T for each enantiomer, the values of ΔH° and ΔS° can be obtained from the slope and intercept of the resulting lines, respectively. The differences in these values between the two enantiomers (ΔΔH° and ΔΔS°) provide insight into the mechanism of chiral recognition.

A negative ΔΔH° indicates that the interaction of one enantiomer with the CSP is enthalpically more favorable, while the ΔΔS° term reflects changes in the conformational freedom of the enantiomer upon binding to the CSP.

The following table outlines the data required for the calculation of these thermodynamic parameters.

| Temperature (K) | 1/T (K⁻¹) | Retention Time Enantiomer 1 (t_R1) | Retention Time Enantiomer 2 (t_R2) | ln(k_1) | ln(k_2) |

| T₁ | 1/T₁ | t_R1₁ | t_R2₁ | ln(k_1₁) | ln(k_2₁) |

| T₂ | 1/T₂ | t_R1₂ | t_R2₂ | ln(k_1₂) | ln(k_2₂) |

| T₃ | 1/T₃ | t_R1₃ | t_R2₃ | ln(k_1₃) | ln(k_2₃) |

This table illustrates the data that would be collected from a series of chiral GC experiments at different temperatures to determine the thermodynamic parameters of enantioseparation. The retention factor (k) is calculated as (t_R - t_M) / t_M, where t_M is the dead time.

Theoretical and Computational Investigations of 3,5 Dimethyl 4 Octanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular geometry, and the energies of different molecular states.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a flexible molecule like 3,5-dimethyl-4-octanol, which possesses multiple rotatable bonds, DFT is particularly useful for conformational analysis. This analysis is crucial as the three-dimensional shape of a molecule dictates its physical properties and how it interacts with other molecules.

A systematic conformational search would typically be performed to identify the various low-energy structures (conformers) of this compound. For each identified conformer, a geometry optimization would be carried out using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated with DFT

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Lowest Energy) | 0.00 | 45.2 |

| 2 | 0.50 | 25.1 |

| 3 | 1.20 | 10.3 |

| 4 | 1.80 | 4.2 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. Actual values would require specific calculations to be performed.

Ab Initio Methods for Predicting Reaction Pathways

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are often more computationally expensive than DFT but can provide highly accurate results, especially for reaction mechanisms.

For this compound, ab initio calculations could be employed to investigate various reaction pathways, such as its oxidation to a ketone or its dehydration to form an alkene. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing valuable insights into the compound's chemical reactivity.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological receptor. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

Solvent Effects and Solvation Dynamics Studies

The behavior of this compound can be significantly influenced by its surrounding environment. MD simulations can be used to study how the compound is solvated by different solvents, such as water or organic solvents. By simulating the system over time, one can analyze the radial distribution functions to understand the structuring of solvent molecules around the solute. Furthermore, the dynamics of the solvation shell can be investigated to understand the timescale of solvent reorganization.

Binding Energy Calculations with Biological Receptors

If this compound is hypothesized to interact with a specific biological target, such as an enzyme or a receptor, MD simulations can be used to study this interaction in detail. By placing the molecule in the binding site of the receptor and simulating the system, one can observe the stability of the complex and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Following the MD simulation, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the receptor. This provides a quantitative measure of the binding affinity.

Table 2: Hypothetical Binding Energy Contributions for this compound with a Receptor

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -25.5 |

| Electrostatic Energy | -12.3 |

| Polar Solvation Energy | 15.8 |

| Nonpolar Solvation Energy | -3.1 |

| Total Binding Free Energy | -25.1 |

Note: This table is a hypothetical representation of the output from a binding energy calculation and is for illustrative purposes only.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined activity or property.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, vapor pressure, or water solubility. This would involve calculating a wide range of molecular descriptors for a set of similar alcohols with known properties and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the model. Once validated, this model could then be used to predict the properties of this compound.

Predictive Models for Retention Times in Chromatography

Predicting the retention time (RT) of a compound in liquid chromatography (LC) is crucial for identifying unknown substances in complex mixtures. nih.gov Quantitative Structure-Retention Relationship (QSRR) models are a primary tool for this purpose, establishing a mathematical link between the molecular structure of a compound and its retention behavior. nih.gov These models are built by correlating calculated molecular descriptors with experimentally determined retention times for a set of training compounds. nih.govresearchgate.net

Several types of predictive models can be employed to estimate the retention time of this compound:

LogP-Based Models: These models use the octanol-water partition coefficient (logP) as a primary predictor for retention time in reversed-phase chromatography. The underlying principle is that a compound's hydrophobicity is a major determinant of its interaction with the stationary phase. nih.gov

Quantitative Structure-Retention Relationship (QSRR): These are more sophisticated models that utilize a wide range of molecular descriptors calculated from the compound's structure. nih.gov Methodologies like artificial neural networks (ANN), partial least squares regression (PLS), and support vector machines (SVM) are used to build the predictive relationship. nih.gov QSRR models have consistently demonstrated high accuracy, with coefficients of determination (R²) often exceeding 0.80. nih.gov

Commercial Software Models: Several commercially available software packages, such as ACD/ChromGenius, offer pre-built models for RT prediction. These tools often use proprietary algorithms and extensive internal databases to generate predictions. nih.gov

The performance of these models is evaluated based on their ability to accurately predict the retention times for a separate set of test compounds not used in model development. Studies comparing different approaches have shown that multi-descriptor QSRR models generally outperform simpler logP-based models. nih.gov For instance, advanced models can predict 95% of retention times within a ±15% window of the total chromatographic run time. nih.gov

Table 1: Comparison of Retention Time Prediction Model Types

| Model Type | Primary Input | Common Methodologies | Typical Performance (R²) |

| LogP-Based | Octanol-Water Partition Coefficient (logP) | Linear Regression | 0.66 - 0.69 nih.gov |

| QSRR | Multiple Molecular Descriptors | Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM) nih.gov | 0.81 - 0.92 nih.gov |

| Commercial | Proprietary Descriptors & Databases | Vendor-Specific Algorithms | 0.83 - 0.86 nih.gov |

Descriptors for Investigating Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand how the chemical structure of a compound relates to its biological activity. nih.gov QSAR models are developed to predict the activity of new or untested compounds, thereby prioritizing synthesis and testing efforts and reducing reliance on animal testing. nih.gov To build a QSAR model for a compound like this compound, its structure is first converted into a set of numerical values known as molecular descriptors. slideshare.net

Molecular descriptors are numerical representations of a molecule's chemical and physical properties. nih.gov They are categorized based on the dimensionality of the molecular representation they are derived from:

1D Descriptors: These are calculated from the molecular formula and include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these descriptors encode information about topology and connectivity. Examples include topological indices and molecular fingerprints, which represent the presence or absence of specific structural features. mit.edu

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule's atoms. They capture information about the molecule's shape, volume, and surface area. nih.gov

4D-QSAR: This approach extends 3D-QSAR by considering the different conformations a molecule can adopt and how it interacts within a receptor binding site. nih.gov